LSD1 Inhibitory Potency: 28-Fold Weaker than the Closest Annotated Analog CHEMBL3402053
In head-to-head comparable data curated from the same assay system and source publication (PubMed ID 25827526), N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine (CHEMBL3402055/BDBM50067587) inhibits human recombinant LSD1 with an IC50 of 10,000 nM [1]. In contrast, the structurally related comparator CHEMBL3402053 (BDBM50067551) achieves an IC50 of 356 nM in the identical assay [1]. This represents a 28.1-fold difference in potency, demonstrating that modifications to the benzothiazole-imidazole scaffold can profoundly alter LSD1 engagement and that the target compound serves as a low-potency tool or negative-control candidate rather than a lead-like inhibitor.
| Evidence Dimension | LSD1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (10 µM) |
| Comparator Or Baseline | CHEMBL3402053 (BDBM50067551): IC50 = 356 nM (0.356 µM) |
| Quantified Difference | 28.1-fold weaker potency for the target compound |
| Conditions | Inhibition of human recombinant LSD1 assessed by H2O2 production using methylated peptide substrate and Amplex red reagent; 30 min incubation; data curated from ChEMBL/BindingDB (PubMed ID 25827526) |
Why This Matters
This defines the compound's appropriate experimental role: it is unsuitable as an LSD1 chemical probe but can serve as a structurally matched low-affinity control to validate target engagement specificity of more potent analogs.
- [1] BindingDB. Affinity Data for BDBM50067587 (CHEMBL3402055), IC50: 1.00E+4 nM, and BDBM50067551 (CHEMBL3402053), IC50: 356 nM, against human recombinant LSD1. Assay: H2O2 production, Amplex red, 30 min. Curated from Kakizawa T et al. Bioorg Med Chem Lett. 2015;25(9):1925-8. PMID: 25827526. View Source
